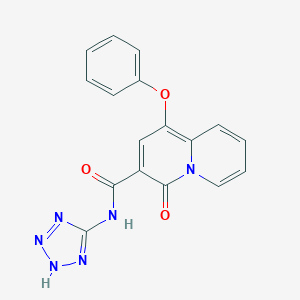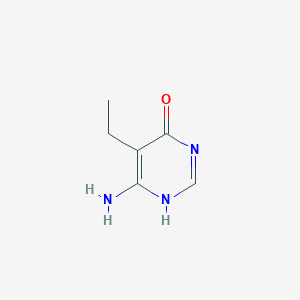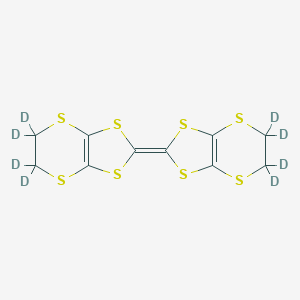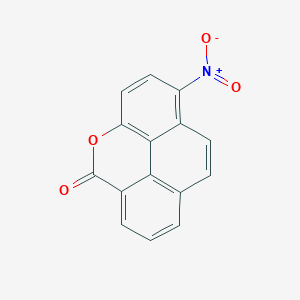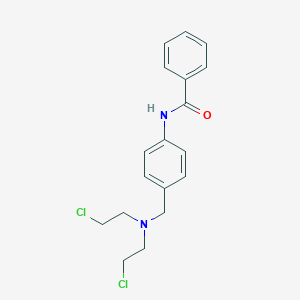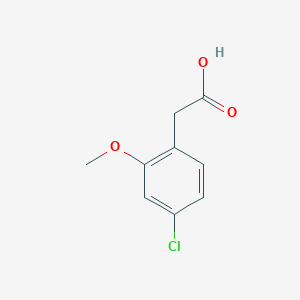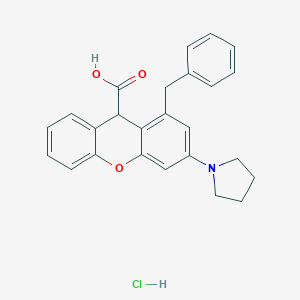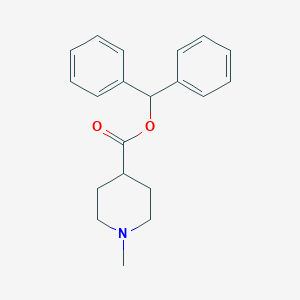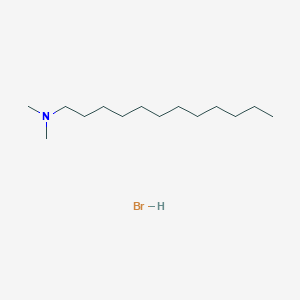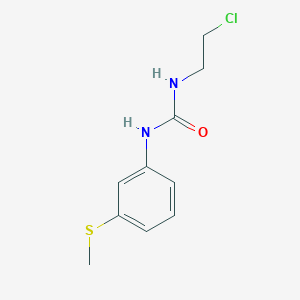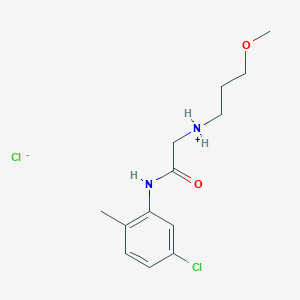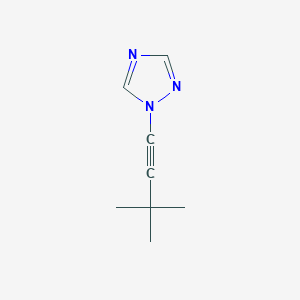
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole, also known as DMBT, is a chemical compound that has gained attention due to its potential applications in scientific research. DMBT is a triazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole is not fully understood. However, it has been suggested that 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole may inhibit the activity of enzymes by binding to the active site of the enzyme. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to improved cognitive function. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has also been shown to have antitumor activity and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole is that it has potential applications in scientific research, particularly in the field of biochemistry. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to inhibit the activity of enzymes such as acetylcholinesterase and to have antitumor activity. However, one limitation of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole. One direction is to further investigate the mechanism of action of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole. This can help to better understand how 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole inhibits the activity of enzymes and inhibits the growth of cancer cells. Another direction is to investigate the potential therapeutic applications of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to have antitumor activity, and further research could explore its potential as a cancer treatment. Additionally, research could investigate the potential use of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole as a cognitive enhancer, due to its ability to inhibit the activity of acetylcholinesterase.
Méthodes De Synthèse
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole can be synthesized using various methods, including the reaction of 3,3-dimethylbut-1-yn-1-ol with hydrazine hydrate, followed by reaction with triethyl orthoformate and acetic anhydride. Another method involves the reaction of 3,3-dimethyl-1-butyne with hydrazine hydrate and triethyl orthoformate.
Applications De Recherche Scientifique
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has potential applications in scientific research, particularly in the field of biochemistry. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has also been shown to have antitumor activity and to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
107611-25-6 |
|---|---|
Nom du produit |
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole |
Formule moléculaire |
C8H11N3 |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1-(3,3-dimethylbut-1-ynyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H11N3/c1-8(2,3)4-5-11-7-9-6-10-11/h6-7H,1-3H3 |
Clé InChI |
UXFWVEQKHWDNCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CN1C=NC=N1 |
SMILES canonique |
CC(C)(C)C#CN1C=NC=N1 |
Synonymes |
1H-1,2,4-Triazole, 1-(3,3-dimethyl-1-butynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
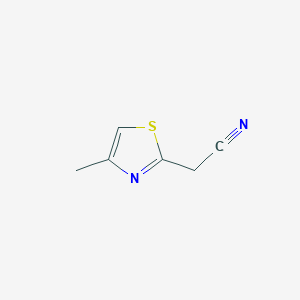
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
